[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate
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Overview
Description
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate is a complex lipid molecule It is characterized by its long-chain fatty acid esters and glycerol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate typically involves esterification reactions. The process begins with the preparation of the glycerol backbone, followed by the sequential addition of fatty acid chains. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate ester bond formation. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The raw materials, including glycerol and the respective fatty acids, are mixed in large reactors. The reaction is catalyzed by acidic or enzymatic catalysts, and the product is purified through distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated bonds in the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Reduction: The double bonds in the fatty acid chains can be reduced to single bonds using hydrogenation reactions.
Substitution: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used. The reaction is conducted under high pressure and moderate temperatures.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively. The reaction is usually carried out at elevated temperatures to ensure complete hydrolysis.
Major Products
Oxidation: Peroxides, aldehydes, and carboxylic acids.
Reduction: Saturated fatty acid esters.
Substitution: Free fatty acids and glycerol.
Scientific Research Applications
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cellular membrane structure and function.
Medicine: Explored for its potential in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate involves its incorporation into cellular membranes. The compound interacts with membrane proteins and lipids, influencing membrane fluidity and permeability. Its long-chain fatty acids can also participate in signaling pathways, modulating cellular responses to external stimuli.
Comparison with Similar Compounds
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate can be compared with other glycerophospholipids such as:
PE(181(9Z)/183(9Z,12Z,15Z)): Similar in structure but contains different fatty acid chains.
9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester: Shares the glycerol backbone but differs in the fatty acid composition.
The uniqueness of this compound lies in its specific combination of fatty acids, which imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C57H104O6 |
---|---|
Molecular Weight |
885.4 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h17,20,25-27,29,54H,4-16,18-19,21-24,28,30-53H2,1-3H3/b20-17-,27-25-,29-26-/t54-/m1/s1 |
InChI Key |
YZEDZPDPXZLZNB-YIECYNBOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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